molecular formula C7H10BrNOS B13160132 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol

3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol

Cat. No.: B13160132
M. Wt: 236.13 g/mol
InChI Key: HRGJGRGOKVCTEY-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H10BrNOS. It is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a hydroxyl group. This compound is primarily used for research purposes in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. Reaction conditions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of thiophene derivatives .

Scientific Research Applications

3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromine-substituted thiophene ring can also participate in π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

3-amino-1-(5-bromothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(10)1-2-9/h3-4,6,10H,1-2,9H2

InChI Key

HRGJGRGOKVCTEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(CCN)O)Br

Origin of Product

United States

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